5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 5-bromo-2-methoxybenzyl group at position 1 and an N-(4-fluoro-2-methylphenyl)carboxamide at position 4. The compound’s structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, methyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN5O2/c1-10-7-13(20)4-5-14(10)22-18(26)16-17(21)25(24-23-16)9-11-8-12(19)3-6-15(11)27-2/h3-8H,9,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFZYLEVAWEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article reviews its synthesis, biological activities, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through azide-alkyne cycloaddition. Variations in the synthetic route can affect yield and purity, which are critical for subsequent biological evaluations.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated antiproliferative effects on various cancer cell lines, including HeLa and Jurkat cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4l | HeLa | 0.76 | Apoptosis induction, tubulin polymerization inhibition |
| 4o | Jurkat | 1.5 | G2/M phase arrest, reactive oxygen species generation |
In these studies, compounds similar to the target molecule were shown to disrupt tubulin polymerization, akin to the action of known chemotherapeutics like colchicine .
Vascular Activity
The compound also exhibits antivascular activity by affecting endothelial cell morphology and sprouting. This was evidenced in vitro through assays that measured changes in endothelial cell shape and migration capabilities. Such activities suggest potential applications in treating conditions characterized by abnormal angiogenesis, such as cancer .
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Tubulin Interaction : These compounds often bind to tubulin at sites overlapping with colchicine binding sites, inhibiting microtubule assembly and leading to cell cycle arrest.
- Apoptosis Induction : The activation of apoptotic pathways is a common feature observed in treated cancer cells, characterized by mitochondrial depolarization and caspase activation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger stress responses in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives in preclinical models. The most active compounds were shown to significantly inhibit tumor growth in xenograft models while exhibiting manageable toxicity profiles. In vivo studies demonstrated that these compounds could effectively reduce tumor size and improve survival rates compared to controls.
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that derivatives of the 5-amino-1,2,3-triazole core exhibit promising antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A notable investigation utilized high-content screening methods to identify a series of triazole derivatives that showed enhanced potency and selectivity against the parasite. The most potent compound from this series exhibited submicromolar activity and significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic candidate for Chagas disease treatment .
Synthesis and Optimization
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves several synthetic steps that have been optimized for efficiency and yield. A recent study highlighted a scalable synthetic route that utilizes readily available starting materials, thus reducing costs and enhancing the feasibility of large-scale production. This optimization is crucial for pharmaceutical applications where cost-effectiveness is essential .
Anticancer Potential
Compounds with the triazole moiety have been investigated for their anticancer properties. Research indicates that certain derivatives can selectively inhibit cancer cell lines at nanomolar concentrations. For instance, studies have shown that specific triazole compounds can effectively target human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The selectivity and potency of these compounds make them promising candidates for further development in cancer therapies .
Mechanistic Insights
Understanding the mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is critical for its application in drug development. Research has indicated that this compound may interact with specific biological targets involved in cellular signaling pathways related to disease progression. For example, its ability to modulate enzyme activity linked to metabolic processes could provide insights into its therapeutic benefits .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of triazole derivatives have revealed important correlations between chemical structure and biological activity. Modifications to the triazole ring or substituents on the benzyl group can significantly impact the compound's efficacy and selectivity against target pathogens or cancer cells. This information is vital for guiding future synthetic efforts aimed at enhancing therapeutic profiles .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs and their properties:
*Calculated molecular weight for target compound: C (12×18) + H (1×17) + Br (80) + F (19) + N (14×5) + O (16×2) = 437.23 g/mol.
Key Observations:
Substituent Effects on Bioactivity: The 5-amino-triazole-4-carboxamide scaffold is privileged for targeting diverse biological pathways. For example, the carbamoylmethyl-substituted analog (Lead 1) inhibits LexA self-cleavage (IC₅₀ = 32 µM), likely mimicking β-turn structures critical for enzyme interaction . The target compound’s 5-bromo-2-methoxybenzyl group may enhance lipophilicity and target binding compared to smaller substituents (e.g., 4-chlorobenzyl). Bromine’s electron-withdrawing nature could stabilize aromatic π-π interactions in enzyme active sites, while the methoxy group may participate in hydrogen bonding .
Spectral and Synthetic Comparisons :
- Analogs with brominated benzyl groups (e.g., ) show distinct NMR signals for CH₂ (δ ~5.39 ppm) and aromatic protons (δ ~7.65 ppm), similar to the target compound’s expected spectral profile.
- Synthesis of such compounds typically involves alkylation of the triazole core followed by carboxamide coupling, as seen in glycoside derivatives .
Biological Applications :
- While the target compound’s specific activity is undocumented, analogs with fluorinated aryl groups (e.g., 4-fluoro-2-methylphenyl) have been explored for antimicrobial and anticancer applications due to improved metabolic stability .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including cyclization and functional group protection. A common approach for analogous triazole carboxamides is copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . Challenges include regioselectivity in triazole formation and steric hindrance from the 5-bromo-2-methoxybenzyl group. To address this:
- Use high-purity starting materials (e.g., 5-bromo-2-methoxybenzyl bromide) to minimize side reactions.
- Optimize reaction temperature and catalyst loading (e.g., CuI at 0.1–1 mol%) to enhance yield .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : A combination of analytical techniques is required:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min; retention time should match reference standards .
- NMR : Confirm the presence of key protons (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C18H16BrFN5O2, expected m/z ~456.05) .
Q. What initial biological assays are recommended to evaluate this compound’s activity?
- Answer : Prioritize enzyme inhibition assays based on structural analogs:
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO2 hydration assay (IC50 determination) .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify off-target effects .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC50 values to controls like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Answer : Discrepancies often arise from poor pharmacokinetics (PK). Methodological steps:
- ADME Profiling : Assess metabolic stability using liver microsomes (e.g., human CYP3A4 incubation) to identify rapid clearance .
- Solubility Enhancement : Modify the 4-fluoro-2-methylphenyl group with hydrophilic substituents (e.g., –OH, –SO3H) or formulate as a nanocrystal .
- Pharmacodynamic Markers : Use LC-MS/MS to measure target engagement in plasma/tissue samples .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Answer : Integrate multi-omics and structural biology:
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture binding partners .
- X-ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., carbonic anhydrase II) to map binding interactions .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Answer : Systematic substitution of functional groups:
- Variation of Benzyl Group : Replace 5-bromo-2-methoxy with 5-chloro-2-ethoxy to assess halogen/alkoxy effects .
- Triazole Core Modifications : Introduce methyl groups at N1 or N2 positions to sterically block off-target binding .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity/selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
